molecular formula C13H18N2O4 B5214966 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide

2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide

Cat. No.: B5214966
M. Wt: 266.29 g/mol
InChI Key: MUXTXZMJVLWXOZ-UHFFFAOYSA-N
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Description

2-Ethyl-N-(4-methoxy-2-nitrophenyl)butanamide is a chemical compound characterized by its unique molecular structure, which includes an ethyl group, a nitro group, and a methoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide typically involves multiple steps, starting with the preparation of the core butanamide structure. The nitration and methoxylation steps are crucial in introducing the nitro and methoxy groups, respectively. Common reagents used in these reactions include nitric acid for nitration and methanol in the presence of a base for methoxylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-N-(4-methoxy-2-nitrophenyl)butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can reduce the nitro group to an amine.

  • Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones may be formed.

  • Reduction: Amines or hydroxylamines can be produced.

  • Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2-Ethyl-N-(4-methoxy-2-nitrophenyl)butanamide has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in drug development, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: Its unique chemical properties make it suitable for use in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a key role in its biological activity, potentially interacting with enzymes or receptors involved in inflammatory and oxidative stress pathways.

Comparison with Similar Compounds

  • Ethyl N-(4-methoxy-2-nitrophenyl)carbamate: A closely related compound with similar functional groups.

  • 2-Ethyl-N-(2-nitrophenyl)butanamide: A structural analog with a different position of the nitro group.

Uniqueness: 2-Ethyl-N-(4-methoxy-2-nitanamide)butanamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-4-9(5-2)13(16)14-11-7-6-10(19-3)8-12(11)15(17)18/h6-9H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXTXZMJVLWXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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